2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide
CAS No.:
Cat. No.: VC13383581
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18N2O |
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Molecular Weight | 218.29 g/mol |
IUPAC Name | 2-amino-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9,14H2,1H3 |
Standard InChI Key | WFTLKLIPSFPXEP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN |
Canonical SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide has the systematic IUPAC name 2-amino-N-[(4-methylphenyl)methyl]-N-cyclopropylacetamide. Its molecular formula is , yielding a molecular weight of 218.30 g/mol based on atomic mass calculations . Key structural features include:
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A central acetamide group () functionalized with amino and cyclopropyl substituents.
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A 4-methylbenzyl moiety attached to the nitrogen atom, introducing aromatic and hydrophobic characteristics.
Table 1: Fundamental Molecular Properties
Property | Value/Description |
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Molecular Formula | |
Molecular Weight | 218.30 g/mol |
IUPAC Name | 2-amino-N-[(4-methylphenyl)methyl]-N-cyclopropylacetamide |
SMILES Notation | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN |
Solubility (Predicted) | Moderate in DMSO, DMF; low in water |
The cyclopropyl group introduces steric strain, potentially enhancing binding specificity in biological targets .
Synthesis and Manufacturing Approaches
Reaction Pathways and Optimization
Synthesis of 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide likely follows strategies outlined in patents for analogous aminoacetamide derivatives . A plausible route involves:
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Condensation of Cyclopropylamine with 4-Methylbenzyl Bromide:
This step forms the secondary amine intermediate, N-cyclopropyl-N-(4-methylbenzyl)amine. -
Acetylation with Chloroacetamide:
Conducted in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
Table 2: Hypothetical Reaction Conditions
Parameter | Condition |
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Catalyst | None required (base-mediated) |
Solvent | Dimethylformamide (DMF) |
Temperature | 60–80°C |
Reaction Time | 12–24 hours |
Yield (Estimated) | 65–75% |
Purification and Characterization
Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure.
Physicochemical and Pharmacological Properties
Stability and Solubility
The compound exhibits:
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Thermal Stability: Decomposition above 200°C (predicted via thermogravimetric analysis of analogs).
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pH Sensitivity: Stable in neutral conditions but may hydrolyze under strong acidic/basic environments due to the acetamide bond .
Hypothesized Biological Activity
While direct data is unavailable, structurally related compounds demonstrate:
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Antimicrobial Effects: N-(4-bromobenzyl) analogs inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus).
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Neuroprotective Potential: Piperidine-containing acetamides modulate acetylcholine esterase (AChE), relevant to Alzheimer’s disease .
Table 3: Predicted Pharmacokinetic Parameters
Parameter | Value (Predicted) |
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LogP (Lipophilicity) | 2.1 (moderate permeability) |
Plasma Protein Binding | 85–90% |
Metabolic Stability | CYP3A4 substrate |
Research Challenges and Limitations
Data Availability and Patent Restrictions
No peer-reviewed studies specifically address this compound, likely due to proprietary constraints . Current insights rely on extrapolation from:
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Brominated analogs (e.g., 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide).
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Piperidine-based acetamides with documented neuroactivity.
Synthetic Hurdles
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Low Yields: Cyclopropane ring formation often requires high-pressure conditions .
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Purification Complexity: Separation from byproducts (e.g., unreacted amines) demands advanced chromatographic techniques.
Future Directions and Recommendations
Priority Research Areas
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Comprehensive Synthesis Protocols: Optimize reaction conditions to improve yields (>80%) and scalability.
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In Vitro Bioassays: Screen against bacterial strains and neuronal targets to validate hypothesized activities.
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ADMET Profiling: Assess toxicity, metabolic pathways, and bioavailability using rodent models.
Computational Modeling
Leverage molecular docking and QSAR (quantitative structure-activity relationship) analyses to prioritize structural modifications. For example, introducing electron-withdrawing groups (e.g., -CF) could enhance target affinity .
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